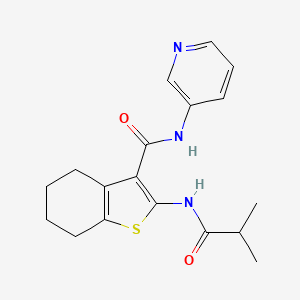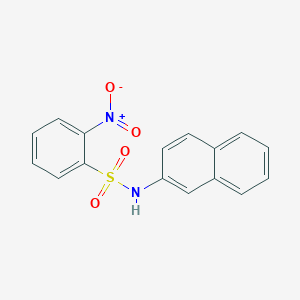
N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as DMNI, is a chemical compound that has been widely studied for its potential use in scientific research. DMNI is a member of the imidazole family of compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in the inflammatory response. N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been found to have antioxidant properties and can scavenge free radicals that can damage cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide variety of cancer cell lines, and studies have shown that it can inhibit tumor growth in animal models. However, one of the limitations of using N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One area of focus is on developing new synthesis methods that are more efficient and cost-effective. Another area of focus is on studying the mechanism of action of N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in more detail, which could lead to the development of new cancer therapies. Additionally, researchers are exploring the potential use of N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a complex process that involves several steps. One of the most common methods for synthesizing N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with 2,5-dimethylphenylacetic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is in the field of cancer research. N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been found to have potent anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-5-10(2)12(6-9)16-13(19)8-17-11(3)15-7-14(17)18(20)21/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBOUOPKLKBFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethyl-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)